Peganole Peganole It is a psychotomimetic agent on dogs and cats and an acetylcholinesterase inhibitor. Alkaloid , derivative of Desoxypeganine from plants of the Zygophyllaceae family
Psychotomimetic effects: (unpublished results) dogs are specially sensitive to the psychotomimetic effects of Peganole. - 0.5 mg/kg (s.c.) on dogs (5-10 mg/kg on rats): disruption of conditioned reflex.- 1.0 mg/kg (i.v.): burst of motor activity and aggressiveness: usually, gentle dogs start growling, barking and biting various objects with fury during 15 to 20 minutes. After this period, dogs are depressed during 4 to 6 hours. - 3-5 mg/kg (i.v.) inhibit the synchronization of the main rhythm in the cortex and the reticular formation (activation reaction). - 31 mg/kg and 62 mg/kg (respectively 0.25 and half DL50) enhance respectively 2 and 2.5 times the length of sleep caused by chloral hydrate, although Peganole does not possesses any soporific effect by itself. Cholinergic effects: The main cholinergic effects of Peganole on mice (i.p., i.v. and s.c.) are as follow: - speeds up the breath rhythm; - causes tremor and clonic cramps; - enhances salivation and blood pressure. Peganole increases the effects of the cholinergic transmission in the CNS and at the neuromuscular junction. At 15, 30 and 50 mg/kg (i.p.), it increases respectively 1.5, 2 and 2.5 times the effects of Arecoline on tremor and 1.0, 1.8 and 3 times the effects of Nicotine. It inhibits both cholinesterases and monoamine oxydases.
It is a psychotomimetic agent on dogs and cats and an acetylcholinesterase inhibitor. Alkaloid, derivative of Desoxypeganine from plants of the Zygophyllaceae family
Brand Name: Vulcanchem
CAS No.: 36101-54-9
VCID: VC20740166
InChI: InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
SMILES: C1CC2=NC3=CC=CC=C3C(N2C1)O
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

Peganole

CAS No.: 36101-54-9

Cat. No.: VC20740166

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Peganole - 36101-54-9

Specification

Description It is a psychotomimetic agent on dogs and cats and an acetylcholinesterase inhibitor. Alkaloid , derivative of Desoxypeganine from plants of the Zygophyllaceae family
Psychotomimetic effects: (unpublished results) dogs are specially sensitive to the psychotomimetic effects of Peganole. - 0.5 mg/kg (s.c.) on dogs (5-10 mg/kg on rats): disruption of conditioned reflex.- 1.0 mg/kg (i.v.): burst of motor activity and aggressiveness: usually, gentle dogs start growling, barking and biting various objects with fury during 15 to 20 minutes. After this period, dogs are depressed during 4 to 6 hours. - 3-5 mg/kg (i.v.) inhibit the synchronization of the main rhythm in the cortex and the reticular formation (activation reaction). - 31 mg/kg and 62 mg/kg (respectively 0.25 and half DL50) enhance respectively 2 and 2.5 times the length of sleep caused by chloral hydrate, although Peganole does not possesses any soporific effect by itself. Cholinergic effects: The main cholinergic effects of Peganole on mice (i.p., i.v. and s.c.) are as follow: - speeds up the breath rhythm; - causes tremor and clonic cramps; - enhances salivation and blood pressure. Peganole increases the effects of the cholinergic transmission in the CNS and at the neuromuscular junction. At 15, 30 and 50 mg/kg (i.p.), it increases respectively 1.5, 2 and 2.5 times the effects of Arecoline on tremor and 1.0, 1.8 and 3 times the effects of Nicotine. It inhibits both cholinesterases and monoamine oxydases.
It is a psychotomimetic agent on dogs and cats and an acetylcholinesterase inhibitor. Alkaloid, derivative of Desoxypeganine from plants of the Zygophyllaceae family
CAS No. 36101-54-9
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol
Standard InChI InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
Standard InChI Key RDWJAMWCGSWTQS-UHFFFAOYSA-N
SMILES C1CC2=NC3=CC=CC=C3C(N2C1)O
Canonical SMILES C1CC2=NC3=CC=CC=C3C(N2C1)O

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